2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that integrates a benzonitrile moiety with a dioxaborolane substituent. This compound is characterized by its utility in organic synthesis, particularly in cross-coupling reactions which facilitate the formation of carbon-carbon bonds. The compound is recognized for its role as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
The compound is cataloged under the CAS number 1231892-37-7 and has various synonyms including 2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile. Its molecular formula is C14H18BNO2, with a molecular weight of 243.11 g/mol . The dioxaborolane group contributes significantly to its reactivity and applicability in chemical synthesis.
The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several key steps:
This method yields the target compound with high efficiency and purity (approximately 82% yield reported).
The molecular structure of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile features:
The canonical SMILES representation for this compound is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N
, which captures its intricate structure involving both cyclic and acyclic components .
This compound is primarily utilized in cross-coupling reactions such as Suzuki coupling. In these reactions:
The ability to form stable carbon-carbon bonds makes this compound valuable in synthesizing various biologically active molecules.
The mechanism of action for 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily revolves around its role in cross-coupling reactions:
This process allows for efficient synthesis pathways in organic chemistry .
The physical properties of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile include:
Chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry .
The applications of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2